molecular formula C19H17N5O4S B11050858 2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide

2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide

Cat. No.: B11050858
M. Wt: 411.4 g/mol
InChI Key: UCLYSZXOQLDSMD-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including a benzodioxole, pyrazole, thiazole, and pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodioxole ring, followed by the construction of the pyrazole and thiazole rings through cyclization reactions. The final step involves the coupling of these intermediates with the pyridine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide is unique due to its multi-heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

2-[8-(1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetamide

InChI

InChI=1S/C19H17N5O4S/c1-9(2)24-17-11(6-21-24)15(10-3-4-12-13(5-10)28-8-27-12)16-18(22-17)23(7-14(20)25)19(26)29-16/h3-6,9H,7-8H2,1-2H3,(H2,20,25)

InChI Key

UCLYSZXOQLDSMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C=C4)OCO5)SC(=O)N3CC(=O)N

Origin of Product

United States

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